molecular formula C7H16N2O2 B3282651 3-(N,N-Diethylamino)-L-alanine CAS No. 754167-24-3

3-(N,N-Diethylamino)-L-alanine

Cat. No.: B3282651
CAS No.: 754167-24-3
M. Wt: 160.21 g/mol
InChI Key: MWPNPNLDBXDQCC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N,N-Diethylamino)-L-alanine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a diethylamino group attached to the third carbon of the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Diethylamino)-L-alanine can be achieved through several methods. One common approach involves the alkylation of L-alanine with diethylamine. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(N,N-Diethylamino)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The diethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted alanine derivatives.

Scientific Research Applications

Chemistry: 3-(N,N-Diethylamino)-L-alanine is used as a building block in organic synthesis. It can be incorporated into peptides and other complex molecules, serving as a precursor for the synthesis of novel compounds.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It can be used to probe the structure-activity relationships of various biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its ability to interact with neurotransmitter receptors makes it a candidate for further investigation.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials.

Mechanism of Action

The mechanism of action of 3-(N,N-Diethylamino)-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall effects.

Comparison with Similar Compounds

    3-(N,N-Dimethylamino)-L-alanine: Similar structure but with methyl groups instead of ethyl groups.

    3-(N,N-Diethylamino)acetanilide: Contains an acetanilide moiety instead of an alanine backbone.

    3-(N,N-Diethylamino)propionic acid: Similar structure but with a propionic acid backbone.

Uniqueness: 3-(N,N-Diethylamino)-L-alanine is unique due to its specific combination of an amino acid backbone with a diethylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to participate in diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-3-(diethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-3-9(4-2)5-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPNPNLDBXDQCC-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665253
Record name 3-(Diethylamino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754167-24-3
Record name 3-(Diethylamino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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